Saviprazole (HOE 731): A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation
Saviprazole (HOE 731): A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saviprazole (HOE 731) is a proton pump inhibitor (PPI) of the substituted thienoimidazole class, investigated for its potent inhibitory effects on gastric acid secretion. This document provides a comprehensive technical overview of Saviprazole, detailing its chemical structure, a plausible synthetic route, and the experimental protocols for its biological evaluation. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
Saviprazole is chemically known as 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole.[1] It is a racemic mixture.[2] The key structural features include a substituted pyridine ring, a thieno[3,4-d]imidazole core, and a sulfinyl bridge.
| Property | Value | Reference |
| IUPAC Name | 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylsulfinyl]-1H-thieno[3,4-d]imidazole | [1] |
| Synonyms | HOE 731, Saviprazol | [1][3] |
| CAS Number | 121617-11-6 | [1] |
| Molecular Formula | C₁₅H₁₀F₇N₃O₂S₂ | [1] |
| Molecular Weight | 461.38 g/mol | |
| SMILES | C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2 | [1] |
Synthesis of Saviprazole (HOE 731)
The synthesis of Saviprazole can be conceptualized as a multi-step process involving the preparation of a substituted pyridine intermediate and a thieno[3,4-d]imidazole core, followed by their condensation and subsequent oxidation. The following proposed synthetic scheme is based on established methods for analogous proton pump inhibitors.[4]
Synthesis Workflow
Caption: Proposed synthetic pathway for Saviprazole (HOE 731).
Experimental Protocol for Synthesis
Step 1: Synthesis of 2-Chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine
-
Rearrangement of 4-Chloro-2-methylpyridine-N-oxide: 4-Chloro-2-methylpyridine-N-oxide is treated with a rearranging agent, such as acetic anhydride, followed by hydrolysis to yield 2-chloromethyl-4-hydroxypyridine.
-
Etherification: The resulting 2-chloromethyl-4-hydroxypyridine is reacted with 2,2,3,3,4,4,4-heptafluoro-1-butanol in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF) to yield 2-chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine.
Step 2: Synthesis of 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)-2-pyridinyl]methylthio]-1H-thieno[3,4-d]imidazole
-
Condensation: 1H-thieno[3,4-d]imidazole-2-thiol is dissolved in a suitable solvent such as ethanol, and a base like sodium hydroxide is added.
-
To this solution, 2-chloromethyl-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is added, and the mixture is heated to reflux for several hours.
-
After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the thioether intermediate.
Step 3: Oxidation to Saviprazole
-
Oxidation: The thioether intermediate is dissolved in a chlorinated solvent like dichloromethane.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield Saviprazole.
Biological Activity and Mechanism of Action
Saviprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), the final step in the pathway of acid secretion in parietal cells.[5][6] Like other benzimidazole-derived PPIs, Saviprazole is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi. The activated form, a sulfenamide derivative, then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.
Signaling Pathway for Gastric Acid Secretion and Inhibition
Caption: Mechanism of action of Saviprazole in inhibiting gastric acid secretion.
Pharmacological Evaluation
In Vivo Inhibition of Gastric Acid Secretion in Rats
This protocol is designed to determine the dose-dependent inhibitory effect of Saviprazole on gastric acid secretion in anesthetized rats.
Experimental Protocol:
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water. The animals are anesthetized (e.g., with urethane).
-
Surgical Procedure: A midline laparotomy is performed, and the stomach is exposed. A cannula is inserted through the esophagus into the stomach, and another cannula is placed at the pylorus for perfusion and collection of gastric effluent.
-
Gastric Perfusion: The stomach is continuously perfused with saline at a constant rate. The pH of the effluent is continuously monitored with a pH electrode.
-
Stimulation of Acid Secretion: A stable baseline of acid secretion is established, after which a secretagogue such as histamine is infused intravenously to induce a sustained level of acid secretion.
-
Drug Administration: Once a stable stimulated acid secretion is achieved, Saviprazole is administered intravenously or intraduodenally at various doses.
-
Data Analysis: The inhibition of acid secretion is calculated as the percentage reduction from the stimulated level. The ID₅₀ (the dose required to inhibit acid secretion by 50%) is then determined from the dose-response curve.
Pharmacokinetic Studies in Dogs
This protocol outlines the determination of bioavailability and elimination half-life of Saviprazole in dogs.
Experimental Protocol:
-
Animal Model: Beagle dogs are used for the study. The animals are fasted overnight before drug administration.
-
Drug Administration: A crossover study design is employed. In one phase, Saviprazole is administered as an intravenous bolus. In another phase, after a washout period, the same dose is administered orally or intraduodenally.[5]
-
Blood Sampling: Blood samples are collected from a peripheral vein at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of Saviprazole in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.[7]
-
Pharmacokinetic Analysis:
-
Elimination Half-Life (t₁/₂): The terminal elimination half-life is calculated from the slope of the log-linear phase of the plasma concentration-time curve after intravenous administration.
-
Area Under the Curve (AUC): The AUC from time zero to infinity (AUC₀-∞) is calculated for both intravenous and oral/intraduodenal administration using the trapezoidal rule.
-
Bioavailability (F): The absolute bioavailability is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Quantitative Data Summary
| Parameter | Species | Value | Route of Administration | Reference |
| ID₅₀ | Rat & Dog | Not significantly different from omeprazole | Intravenous/Intraduodenal | [5] |
| Bioavailability (F) | Dog | ~60% | Intraduodenal | [5] |
| Elimination Half-Life (t₁/₂) | Dog | ~30 minutes | Intravenous/Intraduodenal | [5] |
| Duration of Action | Dog | > 24 hours | Intravenous/Intraduodenal | [5] |
Conclusion
Saviprazole (HOE 731) is a potent proton pump inhibitor with a distinct pharmacokinetic and pharmacodynamic profile. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and standardized protocols for its preclinical evaluation. The provided information serves as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology engaged in the development of novel anti-secretory agents.
References
- 1. Saviprazole | C15H10F7N3O2S2 | CID 65942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. Gastric acid inhibitory profile of saviprazole (HOE 731) compared to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saviprazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
